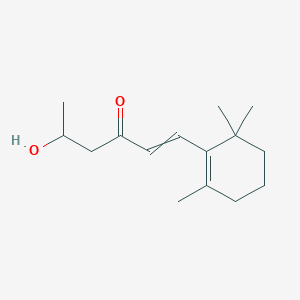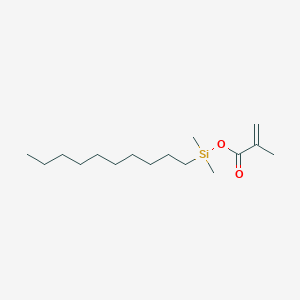
Decyl(dimethyl)silyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl(dimethyl)silyl 2-methylprop-2-enoate is a chemical compound with a unique structure that combines a decyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Decyl(dimethyl)silyl 2-methylprop-2-enoate typically involves the reaction of decyl(dimethyl)silanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can optimize reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Decyl(dimethyl)silyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Decyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and coatings with enhanced properties.
Wirkmechanismus
The mechanism by which Decyl(dimethyl)silyl 2-methylprop-2-enoate exerts its effects depends on the specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various transformations. In drug delivery, it may interact with biological membranes to facilitate the transport of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl 2-methylprop-2-enoate
- Methyl 2-methylprop-2-enoate
- [(1R,2S)-1,7,7-trimethylnorbornan-2-yl] 2-methylprop-2-enoate
Uniqueness
Decyl(dimethyl)silyl 2-methylprop-2-enoate is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desirable, such as in the development of water-resistant coatings or in the stabilization of sensitive biomolecules.
Eigenschaften
CAS-Nummer |
112147-83-8 |
|---|---|
Molekularformel |
C16H32O2Si |
Molekulargewicht |
284.51 g/mol |
IUPAC-Name |
[decyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H32O2Si/c1-6-7-8-9-10-11-12-13-14-19(4,5)18-16(17)15(2)3/h2,6-14H2,1,3-5H3 |
InChI-Schlüssel |
OGARJDAVTRSJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[Si](C)(C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



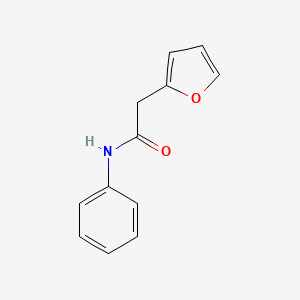
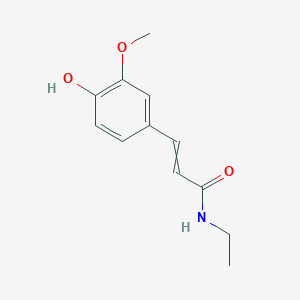
![4-Fluoro-N-[1-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14309824.png)
![[(Naphthalen-2-yl)methyl][(oxolan-2-yl)methyl]propanedioic acid](/img/structure/B14309828.png)
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
![N,N-Dimethyl-4-[(4-nitrosophenyl)sulfanyl]aniline](/img/structure/B14309836.png)
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
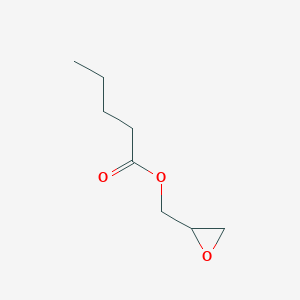
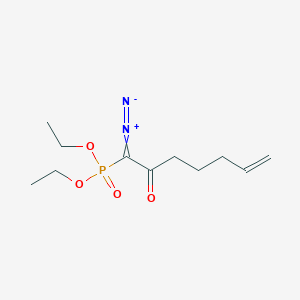
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
